molecular formula C15H9BrO2 B15228818 3-(2-Bromophenyl)-2H-chromen-2-one

3-(2-Bromophenyl)-2H-chromen-2-one

Cat. No.: B15228818
M. Wt: 301.13 g/mol
InChI Key: BIIWEACSFWUWNZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-2H-chromen-2-one typically involves the condensation of 2-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a suitable catalyst.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The chromen-2-one core can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Catalysts such as iron(III) bromide or aluminum chloride are commonly used.

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products:

    Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

    Nucleophilic Substitution: Amino or thiol derivatives.

    Oxidation and Reduction: Quinones or dihydrochromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 3-(2-Bromophenyl)-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

3-(2-Bromophenyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:

    3-(4-Chlorophenyl)-2H-chromen-2-one: Similar structure but with a chlorine atom instead of bromine, showing different reactivity and biological activity.

    3-(2-Fluorophenyl)-2H-chromen-2-one: Contains a fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets.

    3-(2-Iodophenyl)-2H-chromen-2-one: The presence of iodine can enhance the compound’s ability to undergo certain types of chemical reactions, such as cross-coupling reactions.

The uniqueness of this compound lies in its specific reactivity and biological activity, which can be fine-tuned by modifying the substituents on the phenyl ring or the chromen-2-one core.

Properties

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

IUPAC Name

3-(2-bromophenyl)chromen-2-one

InChI

InChI=1S/C15H9BrO2/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9H

InChI Key

BIIWEACSFWUWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3Br

Origin of Product

United States

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